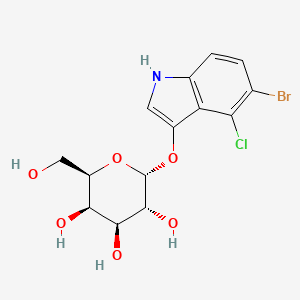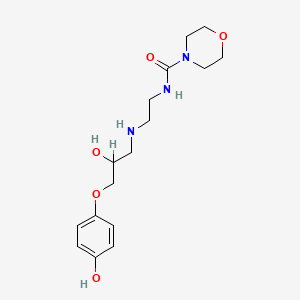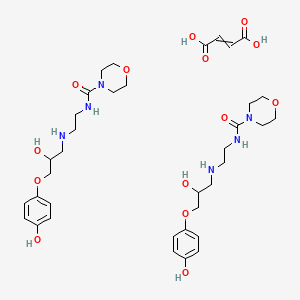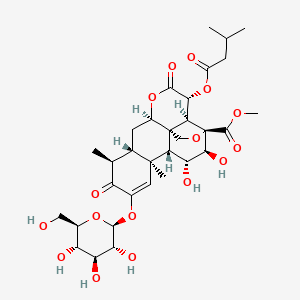
Yadanzioside A
Descripción general
Descripción
Yadanzioside A is a quassinoid glycoside that can be isolated from the seeds of Brucea javanica (L.) . It has been reported to have antitumor activity .
Molecular Structure Analysis
This compound has a chemical formula of C32H44O16 . Its exact mass is 684.26 and its molecular weight is 684.688 . The elemental analysis shows that it contains Carbon (56.14%), Hydrogen (6.48%), and Oxygen (37.39%) .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 884.0±65.0 °C at 760 mmHg, and a flash point of 279.5±27.8 °C . It has 16 hydrogen bond acceptors, 6 hydrogen bond donors, and 15 freely rotating bonds . Its polar surface area is 245 Å2 .Aplicaciones Científicas De Investigación
Actividad Antitumoral
Yadanzioside A, derivado de Brucea javanica, se ha identificado como un compuesto con propiedades antitumorales significativas. Estudios han demostrado que su aglicona exhibe una actividad antitumoral sustancial contra la leucemia linfocítica murina P388 . Esto sugiere un potencial para this compound en el desarrollo de nuevas terapias contra el cáncer, particularmente como agente quimioterapéutico.
Investigación Farmacológica
En farmacología, this compound es parte de un grupo de compuestos que exhiben múltiples bioactividades. Estas incluyen efectos anticancerígenos, antibacterianos y antidiabéticos . Las diversas acciones farmacológicas del compuesto lo convierten en un tema valioso para el desarrollo de fármacos y aplicaciones terapéuticas.
Análisis Bioquímico
Bioquímicamente, this compound contribuye a la comprensión de las estructuras y funciones de los glucósidos de quasinoides. Su aislamiento y determinación estructural a través de la medición espectral y medios químicos brindan información sobre las vías bioquímicas y los mecanismos de acción de compuestos similares .
Implicaciones Biotecnológicas
En biotecnología, las propiedades antileucémicas de this compound y sus análogos son de interés para el desarrollo de nuevas aplicaciones biotecnológicas, como sistemas de administración de fármacos dirigidos o como un modelo para sintetizar nuevos compuestos con actividades biológicas mejoradas .
Impacto en la Ciencia Ambiental
El estudio de this compound también tiene implicaciones para la ciencia ambiental, particularmente en el contexto del cultivo de plantas medicinales y la recolección sostenible. Comprender las propiedades del compuesto puede conducir a mejores prácticas en el cultivo de Brucea javanica y otras plantas medicinales, asegurando la sostenibilidad ambiental al tiempo que se satisfacen las demandas farmacéuticas .
Safety and Hazards
When handling Yadanzioside A, it’s recommended to avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and avoid contact with skin and eyes. Use personal protective equipment and wash hands thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor .
Mecanismo De Acción
Target of Action
Yadanzioside A is a quassinoid glycoside derived from Brucea javanica, a well-known Chinese herbal medicine It’s known that compounds derived fromBrucea javanica exhibit multiple bioactivities, such as anti-cancer, anti-bacterial, and anti-diabetic .
Mode of Action
It is known to have antitumor activity
Biochemical Pathways
Compounds derived fromBrucea javanica are known to exhibit multiple bioactivities, affecting various biochemical pathways .
Result of Action
Propiedades
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJWSSPAMZRIA-AIWMZPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915049 | |
| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95258-15-4 | |
| Record name | Yadanzioside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Yadanzioside A and where is it found?
A1: this compound is a quassinoid glycoside primarily isolated from the seeds of the Brucea javanica plant [, , ]. This plant, known as "Ya-dan-zi" in Chinese folklore, has a history of use in traditional medicine [, ].
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated antileukemic activity in several studies [, ]. Further research indicates potential for anti-tumor [, , ] and anti-babesial activities [].
Q3: How does the structure of this compound compare to other related compounds?
A3: this compound is structurally similar to other quassinoid glycosides like Bruceantinoside B, which was initially thought to be a distinct compound but later identified as a mixture of Yadanzioside P and Bruceantinoside C []. this compound is also related to other Yadanziosides (B, C, D, E, F, G, H, I, J, K, L, M, N, O, and P) [, , , , , ], Bruceosides (A, B, C, and E) [], and Bruceantinoside A [, ]. These compounds share a core quassinoid structure but differ in their substituents, particularly the sugar moieties attached to the aglycone.
Q4: Does modifying the this compound structure affect its activity?
A4: Yes, structural modifications significantly impact the activity of Yadanziosides. For instance, Yadanzioside I, with a different sugar moiety compared to this compound, exhibits a different level of anti-TMV activity []. Similarly, the aglycone of Yadanzioside D displays significant antitumor activity against murine P388 lymphocytic leukemia [].
Q5: What is the significance of the glycosidic linkage in this compound?
A5: The presence and nature of the glycosidic linkage in this compound play a crucial role in its activity. For example, Yadanzioside I, a 3-O-glucoside, exhibits significantly lower in vitro antimalarial activity compared to its aglycone (the compound without the sugar moiety) []. This highlights the importance of the sugar component in influencing the compound's pharmacological properties.
Q6: Are there any studies on this compound's mechanism of action?
A6: While specific mechanisms of action for this compound haven't been fully elucidated in the provided research, its antitumor activity could be linked to the inhibition of specific enzymes or pathways crucial for cancer cell growth and survival [, ]. Further research is needed to pinpoint the precise molecular targets and downstream effects of this compound.
Q7: What is known about the in vivo activity of this compound?
A7: Although in vitro studies suggest promising biological activities for this compound, detailed information regarding its in vivo activity, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited in the provided research.
Q8: Has this compound been tested in clinical trials?
A8: There is no mention of clinical trials involving this compound in the provided research abstracts. Preclinical studies are essential to establish safety and efficacy before human trials can be considered.
Q9: What are the implications of the structural similarities between this compound and other quassinoids?
A9: The structural similarities among this compound and other quassinoids suggest they might share similar mechanisms of action or exhibit overlapping biological activities []. This structural relationship can be valuable for developing structure-activity relationship (SAR) models, which can guide the design and synthesis of more potent and selective analogs.
Q10: What analytical techniques are commonly used to characterize this compound?
A10: Various spectroscopic techniques are crucial for characterizing this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. These methods provide detailed information about the compound's structure, including its molecular formula, weight, and connectivity of atoms.
Q11: Have there been any computational studies on this compound?
A11: While the provided abstracts don't specifically mention computational studies on this compound, computational chemistry techniques like molecular docking can be employed to predict its interactions with potential biological targets and gain insights into its mechanism of action.
Q12: Are there any known methods to synthesize this compound?
A12: While the provided research doesn't specify any synthetic routes for this compound, its complex structure with multiple chiral centers suggests that its total synthesis could be challenging. Isolation from natural sources or semi-synthetic approaches utilizing naturally occurring precursors might be more feasible options.
Q13: What are the potential challenges in developing this compound as a therapeutic agent?
A13: Several challenges might arise in developing this compound as a therapeutic. These could include optimizing its solubility and bioavailability, determining appropriate formulations for different administration routes, understanding its potential toxicity and side effects, and ensuring its stability during storage and delivery.
Q14: How does the activity of this compound compare to currently available treatments?
A14: While this compound shows promising in vitro activity against certain cancer cell lines and the malaria parasite Babesia gibsoni, direct comparisons with existing treatments are limited in the provided research. Head-to-head studies are necessary to determine its relative potency and efficacy compared to established therapeutic options.
Q15: What is the historical context of this compound research?
A18: Research on this compound and related quassinoids from Brucea javanica has been ongoing for several decades, with initial studies focusing on their isolation, structural characterization, and antileukemic properties [, ]. More recent research has explored their wider biological activities, including antitumor and antiviral effects [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



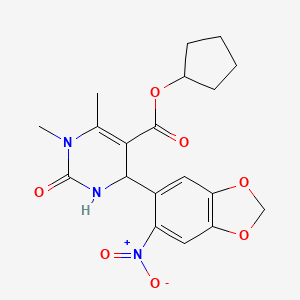
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1682264.png)
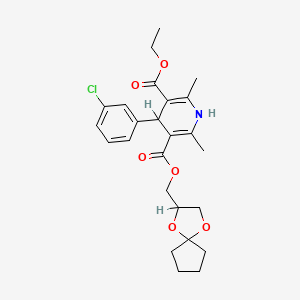

![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)
![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)
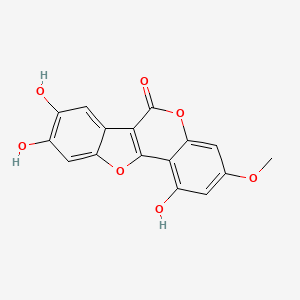
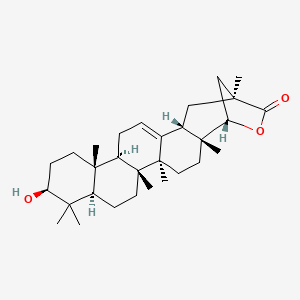
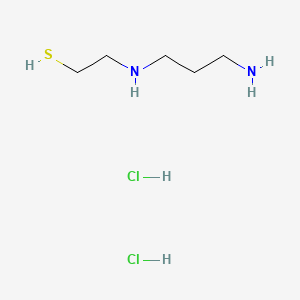
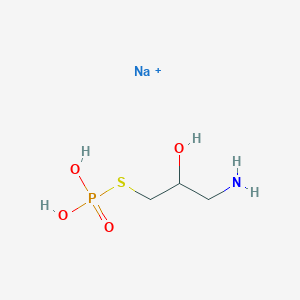
![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)
